molecular formula C11H22O2 B1209531 Pentyl hexanoate CAS No. 540-07-8

Pentyl hexanoate

カタログ番号: B1209531
CAS番号: 540-07-8
分子量: 186.29 g/mol
InChIキー: WRFZKAGPPQGDDQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

{11})H({22})O(_{2}). It is commonly found in various fruits such as apples and pineapples, contributing to their characteristic aromas . This compound is part of a broader class of esters, which are known for their pleasant odors and are widely used in the flavor and fragrance industries.

作用機序

Target of Action

Pentyl hexanoate, also known as an ester, is primarily targeted at olfactory receptors . These receptors play a crucial role in the sense of smell. The compound’s interaction with these receptors contributes to the characteristic aroma of certain fruits, such as apples and pineapples .

Mode of Action

As an ester, this compound is formed from a carboxylic acid (hexanoic acid) and an alcohol (pentanol) through a process known as esterification . The compound interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of a specific smell.

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to the synthesis and breakdown of esters. In the synthesis process, a carboxylic acid and an alcohol react to form an ester and water in a reaction catalyzed by an acid. The breakdown or hydrolysis of esters, on the other hand, occurs under basic conditions or enzymatically, leading to the formation of a carboxylic acid and an alcohol .

Result of Action

The primary result of this compound’s action is the elicitation of a specific smell due to its interaction with olfactory receptors . This contributes to the characteristic aroma of certain fruits, such as apples and pineapples .

準備方法

Synthetic Routes and Reaction Conditions: Pentyl hexanoate is typically synthesized through an esterification reaction between hexanoic acid and pentanol. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Hexanoic acid+PentanolPentyl hexanoate+Water\text{Hexanoic acid} + \text{Pentanol} \rightarrow \text{this compound} + \text{Water} Hexanoic acid+Pentanol→Pentyl hexanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is often carried out under reduced pressure to facilitate the removal of water and drive the equilibrium towards ester formation. The product is then purified through distillation.

化学反応の分析

Types of Reactions: Pentyl hexanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into hexanoic acid and pentanol.

    Reduction: Although less common, esters can be reduced to alcohols using strong reducing agents like lithium aluminum hydride.

    Transesterification: this compound can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Another alcohol, acid or base catalyst.

Major Products:

    Hydrolysis: Hexanoic acid and pentanol.

    Reduction: Hexanol and pentanol.

    Transesterification: A different ester and alcohol.

科学的研究の応用

Pentyl hexanoate has several applications in scientific research:

    Chemistry: Used as a standard in gas chromatography for the analysis of volatile compounds.

    Biology: Studied for its role in the natural aroma of fruits and its potential use in bioengineering to produce flavor compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Widely used in the flavor and fragrance industry to impart fruity aromas to products.

類似化合物との比較

    Pentyl butyrate: Found in fruits, has a fruity aroma.

    Pentyl pentanoate: Also found in fruits, contributes to their aroma.

Pentyl hexanoate stands out due to its specific combination of hexanoic acid and pentanol, which gives it a distinct aroma compared to other esters.

特性

IUPAC Name

pentyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-3-5-7-9-11(12)13-10-8-6-4-2/h3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFZKAGPPQGDDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047581
Record name n-Amyl caproate
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Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless liquid with a fruity odour
Record name Pentyl hexanoate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-Amyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/216/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

soluble in alcohol, propylene glycol, fixed oils: insoluble in glycerol, water, 1 ml in 1 ml 80% alcohol (in ethanol)
Record name n-Amyl hexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/216/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.858-0.863
Record name n-Amyl hexanoate
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CAS No.

540-07-8
Record name Pentyl hexanoate
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Record name n-Amyl caproate
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Record name PENTYL HEXANOATE
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Record name PENTYL HEXANOATE
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Record name Hexanoic acid, pentyl ester
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Record name n-Amyl caproate
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Record name Pentyl hexanoate
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Record name AMYL HEXANOATE
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Record name Pentyl hexanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-47 °C
Record name Pentyl hexanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036229
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Pentyl Hexanoate in the life cycle of the apple maggot fly (Rhagoletis pomonella)?

A1: this compound is a volatile compound naturally emitted by host fruits of the apple maggot fly. Research has shown that this ester is a key component of the complex blend of volatiles that attract the flies to their host fruits for mating and oviposition. [, ] This attraction is highly specific, with flies demonstrating a preference for specific chain lengths and structures within the ester group. []

Q2: How does the structure of this compound contribute to its biological activity?

A2: Studies using electroantennograms (EAG) and wind tunnel bioassays have revealed that the apple maggot fly exhibits a high degree of olfactory specificity to this compound and similar esters. [] The most potent attractants are straight-chain esters with a total length of 10-11 carbons, with the acid portion containing 6-8 carbons and the alcohol portion 3-5 carbons. [] Branching of the carbon chain or deviations from this ideal size significantly reduce the compound's attractiveness to the flies.

Q3: Can this compound be used for monitoring or controlling apple maggot fly populations?

A3: Research suggests that synthetic blends containing this compound are highly effective in attracting apple maggot flies. [, ] In field trials, traps baited with a blend containing this compound, along with other apple volatiles like butyl butanoate, propyl hexanoate, butyl hexanoate, and hexyl butanoate, were highly successful in capturing both male and female flies. [] This suggests that such blends could be valuable tools for monitoring and potentially controlling apple maggot fly populations in orchards.

Q4: Beyond apple maggot flies, are there other insects attracted to this compound?

A4: While the provided research focuses on apple maggot flies, this compound has been identified in the volatile profiles of other fruits, including Mayhaw species (Crataegus series Aestivales). [] This suggests a potential role for this compound in attracting other insect species that utilize these fruits as hosts. Further research is needed to explore the broader ecological significance of this compound.

Q5: What are the implications of inhibited ester biosynthesis under anoxic conditions?

A6: The reduced production of esters like this compound under anoxic conditions, such as those found in ultra-low oxygen controlled atmosphere storage, could contribute to the development of off-flavors in apples. [] This highlights the importance of maintaining optimal oxygen levels during storage to preserve the desired flavor profiles of apples, which are influenced by the presence of specific volatile esters.

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